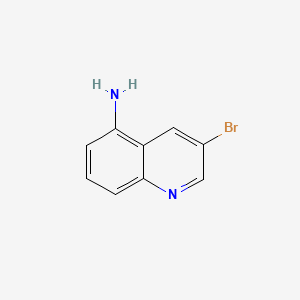

3-Bromoquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPUHAUIBLBKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858601 | |

| Record name | 3-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-57-6 | |

| Record name | 3-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoquinolin-5-amine

CAS Number: 116632-57-6

This technical guide provides a comprehensive overview of 3-Bromoquinolin-5-amine, a key pharmaceutical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, plausible synthetic routes, and potential biological significance.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₇BrN₂.[1] It is classified as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116632-57-6 | [2] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Solid | |

| Boiling Point (Predicted) | 352.5 ± 27.0 °C at 760 mmHg | |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 167.0 ± 23.7 °C | |

| IUPAC Name | 3-bromo-5-quinolinamine |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| InChI | 1S/C9H7BrN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |

| InChI Key | SVPUHAUIBLBKOQ-UHFFFAOYSA-N | |

| SMILES | C1=CC2=C(C(=C1)N)C=NC=C2Br |

Synthetic Methodologies

A potential synthetic pathway could involve the regioselective bromination of 5-aminoquinoline. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. However, direct bromination can sometimes lead to a mixture of products.

Another feasible approach is the amination of a suitable dibromoquinoline precursor. For instance, a Buchwald-Hartwig amination of a 3,X-dibromoquinoline (where X is another position on the quinoline ring) could potentially introduce the amino group at the 5-position.

A snippet of a manufacturing process mentions the use of copper (II) chloride and tert-butyl nitrite, which suggests a diazotization-type reaction, possibly a Sandmeyer-like transformation, as a key step.[1] This could involve the diazotization of a corresponding diaminoquinoline followed by bromo-de-amination.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline

While not a direct synthesis of the title compound, the Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds in quinoline systems and is therefore highly relevant. The following is a general protocol for the amination of 3-bromoquinoline to 3-aminoquinoline, which can be adapted for the synthesis of other aminoquinolines.[3]

Objective: To synthesize 3-aminoquinoline from 3-bromoquinoline.

Materials:

-

3-Bromoquinoline

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Ammonia source (e.g., Ammonia solution, Benzophenone imine)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, septa, etc.)

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

-

Add the base (1.5-2.0 mmol) to the reaction vessel.

-

Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.

-

Add the ammonia source. If using an ammonia solution, ensure the catalyst system is compatible.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (typically between 80-120 °C) and monitor the progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aminoquinoline.

Plausible Synthetic Pathway Diagram

The following diagram illustrates a plausible, though hypothetical, synthetic pathway for this compound starting from 5-nitroquinoline. This pathway involves a nitration, reduction, and subsequent Sandmeyer-type reaction.

Caption: A plausible synthetic route to this compound.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not extensively reported in the reviewed literature. However, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.

Derivatives of bromoquinoline have been investigated for their potential as anticancer agents.[4] The bromine atom can serve as a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The amino group can also be crucial for interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzyme active sites.

Given its structure as a substituted quinoline, this compound could be a precursor for molecules targeting various enzymes or receptors. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound and its derivatives.

Experimental Workflow for Biological Evaluation

Should a researcher wish to investigate the biological activity of this compound, a general workflow could be as follows:

Caption: A typical workflow for assessing the biological activity of a novel chemical entity.

Conclusion

This compound is a valuable chemical intermediate with potential applications in pharmaceutical research and development. While detailed synthetic protocols and specific biological data are currently limited in publicly accessible literature, its structural features suggest it is a promising scaffold for the synthesis of novel bioactive compounds. Further investigation into its synthesis and pharmacological properties is warranted to fully explore its potential in drug discovery.

References

Synthesis of 3-Bromoquinolin-5-amine from 3-Aminoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Bromoquinolin-5-amine, a valuable building block in medicinal chemistry, starting from 3-aminoquinoline. We will explore a direct bromination method as well as a multi-step approach involving protection, bromination, and deprotection. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathways and experimental workflows.

Synthetic Strategies

Two primary strategies for the synthesis of this compound from 3-aminoquinoline are presented:

-

Direct Bromination: A one-step process involving the direct bromination of the 3-aminoquinoline substrate.

-

Three-Step Synthesis via Acetyl Protection: A more traditional approach involving the protection of the amino group, followed by regioselective bromination and subsequent deprotection.

Direct Bromination of 3-Aminoquinoline

A direct method for the synthesis of 3-amino-5-bromoquinoline has been reported, offering a streamlined approach to the target molecule. This process involves the treatment of 3-aminoquinoline with bromine in the presence of sulfuric acid and silver sulfate.

Three-Step Synthesis via N-Acetylation

This alternative route involves the following sequence:

-

Acetylation of 3-aminoquinoline: The amino group is protected as an acetamide to modulate its directing effect and prevent side reactions.

-

Bromination of N-(quinolin-3-yl)acetamide: The acetylated intermediate is then brominated. The acetamido group is expected to direct the incoming electrophile to the desired C-5 position.

-

Hydrolysis of N-(5-bromoquinolin-3-yl)acetamide: The protecting acetyl group is removed to yield the final product.

Experimental Protocols

Direct Synthesis of 3-Amino-5-bromoquinoline

This protocol is adapted from a patented procedure.

Step 1: Bromination of 3-Aminoquinoline

-

Materials: 3-aminoquinoline, sulfuric acid, silver sulfate, bromine, sodium carbonate, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

In a glass flask, add sulfuric acid and then 3-aminoquinoline.

-

Cool the mixture to 0°C using an ice-salt bath.

-

Add silver sulfate to the cooled mixture.

-

Slowly add bromine dropwise at 0°C.

-

After the addition is complete, allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water.

-

Neutralize the solution to an alkaline pH with sodium carbonate.

-

Extract the product with ethyl acetate three times.

-

Dry the combined organic phases with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-amino-5-bromoquinoline.[1]

-

Three-Step Synthesis

Step 1: Synthesis of N-(quinolin-3-yl)acetamide (Acetylation)

-

Materials: 3-aminoquinoline, acetyl chloride, sodium acetate trihydrate, brine solution, acetone.

-

Procedure:

-

Dissolve sodium acetate trihydrate in a brine solution.

-

Add 3-aminoquinoline to the solution (if insoluble, dissolve in a minimal amount of acetone).

-

Add a solution of acetyl chloride in acetone dropwise to the mixture with stirring at room temperature.

-

Continue stirring for one hour.

-

The resulting acetylated product can be isolated and purified by standard procedures.

-

Step 2: Synthesis of N-(5-bromoquinolin-3-yl)acetamide (Bromination)

-

Materials: N-(quinolin-3-yl)acetamide, N-Bromosuccinimide (NBS), solvent (e.g., chloroform or acetic acid).

-

Procedure (General):

-

Dissolve N-(quinolin-3-yl)acetamide in a suitable solvent.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product by recrystallization or column chromatography.

-

Step 3: Synthesis of 3-Amino-5-bromoquinoline (Hydrolysis)

-

Materials: N-(5-bromoquinolin-3-yl)acetamide, hydrochloric acid or sodium hydroxide, ethanol/water mixture.

-

Procedure (Acidic Hydrolysis):

-

Reflux a mixture of N-(5-bromoquinolin-3-yl)acetamide in a solution of hydrochloric acid in an ethanol/water mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 3-Aminoquinoline | C₉H₈N₂ | 144.17 | - | Solid |

| This compound | C₉H₇BrN₂ | 223.07 | 42 [1] | Solid |

| N-(quinolin-3-yl)acetamide | C₁₁H₁₀N₂O | 186.21 | - | Solid |

| N-(5-bromoquinolin-3-yl)acetamide | C₁₁H₉BrN₂O | 265.11 | - | Solid |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Direct synthesis of this compound.

Caption: Three-step synthesis of this compound.

Caption: Workflow for the direct bromination of 3-aminoquinoline.

References

Spectroscopic Profile of 3-Bromoquinolin-5-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromoquinolin-5-amine, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound is a substituted quinoline derivative with significant potential in medicinal chemistry. The precise characterization of this compound is crucial for its application in the synthesis of novel therapeutic agents. This guide outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | d | ~2.5 | H-2 |

| ~8.40 | d | ~2.5 | H-4 |

| ~7.60 | dd | ~8.5, 7.0 | H-7 |

| ~7.30 | d | ~8.5 | H-8 |

| ~6.80 | d | ~7.0 | H-6 |

| ~5.50 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 |

| ~148 | C-8a |

| ~145 | C-5 |

| ~135 | C-4 |

| ~130 | C-7 |

| ~128 | C-4a |

| ~120 | C-3 |

| ~115 | C-6 |

| ~110 | C-8 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretch (aromatic ring) |

| 1350 - 1250 | Medium | C-N stretch |

| ~830 | Strong | C-H bend (out-of-plane) |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and elemental composition of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 222/224 | ~100 / ~98 | [M]⁺/ [M+2]⁺ (presence of Bromine) |

| 195/197 | Variable | [M-HCN]⁺ |

| 143 | Variable | [M-Br]⁺ |

| 116 | Variable | [C₈H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Identify and label the characteristic absorption peaks.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion peaks.

-

Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be clearly visible.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Potential Biological Activity of 3-Bromoquinolin-5-amine Derivatives: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities. Within this privileged heterocyclic family, 3-Bromoquinolin-5-amine presents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 3-position and an amino group at the 5-position offers unique opportunities for chemical modification and interaction with biological targets. This technical guide provides a prospective analysis of the potential biological activities of this compound derivatives, drawing upon the established bioactivities of analogous quinoline compounds. It outlines potential anticancer and antimicrobial applications, details relevant experimental protocols for their evaluation, and illustrates key signaling pathways that may be modulated by this novel class of compounds. This document is intended to serve as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this compound derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their versatile structure has been a key component in the development of drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and cardiovascular effects.[1] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of physicochemical properties and biological activity.

The this compound scaffold is of particular interest due to the presence of two key functionalities. The bromine atom at the 3-position can act as a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents. The amino group at the 5-position provides a site for the attachment of various side chains, which can significantly influence the compound's interaction with biological targets. This guide will explore the prospective biological activities of derivatives synthesized from this core structure.

Potential Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. Given the established role of substituted quinolines as anticancer agents, it is hypothesized that this compound derivatives could exhibit significant cytotoxic effects against various cancer cell lines.

Prospective Molecular Targets

Based on the known mechanisms of action of similar quinoline-based anticancer agents, potential molecular targets for this compound derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): A key receptor tyrosine kinase involved in cell proliferation and survival. Many quinoline-based inhibitors target the ATP-binding site of EGFR.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

-

Topoisomerases: Enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.

-

Tubulin: The protein subunit of microtubules, which plays a vital role in cell division.

Illustrative Data on Anticancer Activity

The following table presents a hypothetical, yet realistic, representation of the kind of data that could be generated from an in vitro anticancer screening of novel this compound derivatives. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are a standard measure of a compound's potency.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) |

| 3BQA-001 | N-(phenyl)-3-bromoquinolin-5-amine | A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 8.2 | ||

| HCT116 (Colon) | 15.1 | ||

| 3BQA-002 | N-(4-chlorophenyl)-3-bromoquinolin-5-amine | A549 (Lung) | 5.8 |

| MCF-7 (Breast) | 3.1 | ||

| HCT116 (Colon) | 7.9 | ||

| 3BQA-003 | N-(benzyl)-3-bromoquinolin-5-amine | A549 (Lung) | 25.3 |

| MCF-7 (Breast) | 18.9 | ||

| HCT116 (Colon) | 30.5 | ||

| Doxorubicin | (Reference Drug) | A549 (Lung) | 0.9 |

| MCF-7 (Breast) | 0.5 | ||

| HCT116 (Colon) | 1.2 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Potential Antimicrobial Activity

The quinoline ring is a well-established pharmacophore in the design of antimicrobial agents. Halogenated quinolines, in particular, have shown promising activity against a range of bacterial and fungal pathogens. Therefore, it is plausible that derivatives of this compound could possess significant antimicrobial properties.

Prospective Spectrum of Activity

Derivatives could be screened against a panel of clinically relevant microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungal pathogens: Candida albicans, Aspergillus niger

Illustrative Data on Antimicrobial Activity

The following table provides an example of how the antimicrobial activity of novel this compound derivatives could be presented, using the Minimum Inhibitory Concentration (MIC) as the key metric. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3BQA-004 | N-(pyridin-2-yl)-3-bromoquinolin-5-amine | 16 | 32 | 64 |

| 3BQA-005 | N-(thiazol-2-yl)-3-bromoquinolin-5-amine | 8 | 16 | 32 |

| 3BQA-006 | N-(pyrimidin-2-yl)-3-bromoquinolin-5-amine | 4 | 8 | 16 |

| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |

| Fluconazole | (Reference Drug) | N/A | N/A | 2 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The following are standard experimental protocols that can be employed to evaluate the potential biological activities of newly synthesized this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well microtiter plates

-

This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding experimental processes and biological mechanisms. The following diagrams are provided in the DOT language for Graphviz.

General Experimental Workflow

This diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

References

The Ascendance of Bromoquinolines: A Technical Guide to Their Discovery, History, and Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic introduction of a bromine atom to this heterocyclic system has proven to be a pivotal development, unlocking a vast chemical space for the synthesis of novel therapeutic agents. Bromoquinolines serve as versatile building blocks, with the bromine atom acting as a reactive handle for a multitude of chemical modifications, enabling extensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This technical guide provides an in-depth exploration of the discovery and history of bromoquinolines in medicinal chemistry, detailing their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and infectious diseases.

A Historical Perspective: From Halogenated Antiseptics to Targeted Therapies

The journey of halogenated quinolines in medicine began with the discovery of compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), first developed in 1899 as a topical antiseptic. These early halogenated 8-hydroxyquinolines were widely used as antimicrobial agents.[2][3] The broader field of quinolone antibiotics took a significant leap forward with the discovery of nalidixic acid in 1962, the predecessor to the vast family of quinolone and fluoroquinolone antibiotics.[4][5] This discovery spurred further exploration of the quinoline scaffold, leading to the synthesis of thousands of analogs.[5]

The deliberate incorporation of bromine into the quinoline ring for medicinal purposes gained momentum with the increasing understanding of its utility in synthetic chemistry. The bromine atom's ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, opened the door for the creation of diverse libraries of quinoline derivatives with a wide range of biological activities.[1] This synthetic versatility has been instrumental in the development of bromoquinoline-based compounds as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6]

Synthetic Strategies: Accessing the Bromoquinoline Core

The synthesis of bromoquinolines can be broadly categorized into two main approaches: the direct bromination of the quinoline ring and the construction of the quinoline ring system with a pre-installed bromine atom.

Direct Bromination

Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines. However, specific reaction conditions can be employed to favor the formation of other isomers.

Synthesis from Pre-functionalized Precursors

More regioselective methods involve the use of pre-functionalized quinolines. A common strategy is the Sandmeyer reaction, which converts a 3-aminoquinoline into the corresponding 3-bromoquinoline.

Bromoquinolines in Oncology: Targeting Aberrant Signaling

A significant area of research for bromoquinoline derivatives has been in the development of anticancer agents, particularly kinase inhibitors.[6] Many of these compounds have shown potent activity against various cancer cell lines by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected bromoquinoline derivatives.

| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 | 1.8 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin |

| 6-Bromo quinazoline derivative 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib |

| 6-Bromo quinazoline derivative 8a | SW480 | 17.85 ± 0.92 | Erlotinib |

| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | 12.3 µg/mL | - |

| 7-Bromo-8-hydroxyquinoline | C6 | 25.6 µg/mL | - |

| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | - |

| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 | - |

| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 | - |

Signaling Pathways Targeted by Bromoquinolines

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Several bromoquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by bromoquinolines.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers. While direct inhibition by bromoquinolines is an active area of research, related halogenated compounds have shown inhibitory activity against this pathway.[7][8]

Caption: Overview of the JAK/STAT signaling pathway, a potential target for bromoquinolines.

Bromoquinolines in Infectious Diseases

The historical use of halogenated quinolines as antimicrobials has paved the way for the investigation of modern bromoquinoline derivatives against a range of pathogens.

Quantitative Analysis of Antimicrobial and Antiviral Activity

The following tables summarize the in vitro activity of selected bromoquinoline and related derivatives against various microbial and viral targets.

Table 2: Antibacterial Activity of Bromoquinoline Derivatives

| Compound Name/Number | Bacterial Strain | MIC (µg/mL) |

| 7-bromoquinoline-5,8-dione derivative 5b | K. Pneumonia | 0.80-1.00 |

| 7-bromoquinoline-5,8-dione derivative 5d | S. typhi | 0.80-1.00 |

| Quinolone derivative 11 | S. aureus | 0.12 |

| Quinolone derivative 11 | E. coli | 8 |

| Quinolone derivative 11 | P. aeruginosa | >1024 |

| Quinolone derivative 12 | S. aureus | 0.24 |

| Quinolone derivative 12 | E. coli | 256 |

Table 3: Antiviral Activity of Bromoquinoline and Related Derivatives

| Compound Name/Number | Virus | EC50 (µM) |

| Quinolone derivative 6aw | EV-D68 (US/KY) | <1 |

| Quinolone derivative 6aw | EV-A71 (Tainan) | <1 |

| Quinolone derivative 6aw | CVB3 | <1 |

| Isoquinolone derivative 21 | Influenza A (PR8) | 9.9 |

| Isoquinolone derivative 21 | Influenza A (H1N1) | 18.5 |

| Isoquinolone derivative 21 | Influenza B | 12.3 |

| 2,8-Bis(trifluoromethyl)quinoline 13a | ZIKV | 0.8 |

| 2,8-Bis(trifluoromethyl)quinoline 14 | ZIKV | 0.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bromoquinolines.

Synthesis: Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-bromoquinoline with an arylboronic acid.

Materials:

-

3-Bromoquinoline

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 3-bromoquinoline, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Evaluation: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of bromoquinoline derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bromoquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the bromoquinoline derivative in complete culture medium.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of synthesized compounds against a target kinase (e.g., EGFR).[1]

Materials:

-

Recombinant kinase enzyme (e.g., EGFR)

-

Kinase assay buffer

-

Peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Bromoquinoline derivative stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the bromoquinoline derivative in kinase assay buffer.

-

In the wells of the plate, add the diluted test compound, kinase assay buffer, and the peptide substrate.

-

Initiate the kinase reaction by adding the recombinant kinase enzyme and ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, then incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.

Mechanistic Study: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol details the use of Western blotting to analyze changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with a bromoquinoline derivative.

Materials:

-

Cancer cell line

-

Bromoquinoline derivative

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Imaging system

Procedure:

-

Treat cells with the bromoquinoline derivative at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

Bromoquinolines have firmly established their importance in medicinal chemistry, evolving from early antimicrobial agents to highly versatile scaffolds for the development of targeted therapies. Their synthetic tractability, particularly through modern cross-coupling reactions, allows for the generation of vast chemical diversity, enabling the fine-tuning of pharmacological properties. The potent anticancer and antimicrobial activities of numerous bromoquinoline derivatives highlight the continued potential of this compound class.

Future research in this area will likely focus on several key aspects:

-

Expansion of Target Space: While kinase inhibition is a major focus, the exploration of bromoquinolines against other target classes, such as epigenetic modulators and protein-protein interactions, is a promising avenue.

-

Combating Drug Resistance: The development of bromoquinoline derivatives that can overcome known drug resistance mechanisms in cancer and infectious diseases is a critical unmet need.

-

Improved Pharmacokinetic Properties: Optimization of the pharmacokinetic profiles of bromoquinoline leads to enhance their in vivo efficacy and safety is an ongoing challenge.

-

Novel Synthetic Methodologies: The development of new and more efficient synthetic methods for the regioselective functionalization of the quinoline core will continue to drive innovation in this field.

The rich history and demonstrated therapeutic potential of bromoquinolines provide a solid foundation for their continued exploration and development as next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The halogenated 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromoquinolin-5-amine (CAS No. 116632-57-6), a key intermediate in pharmaceutical research and development. Adherence to the following protocols is crucial for ensuring laboratory safety and environmental compliance.

Chemical Identification and Physical Properties

This compound is a solid, typically appearing as a yellow to brown substance.[1][2] It is important to handle this compound in a well-ventilated area, away from sources of ignition.

| Property | Value | Reference |

| CAS Number | 116632-57-6 | |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Solid | |

| Boiling Point | 352.5 ± 27.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 167.0 ± 23.7 °C | |

| Storage Temperature | 4°C, protect from light |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ||

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure risks.

Handling:

-

Use only in a certified chemical fume hood to control airborne particulates and vapors.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store at the recommended temperature of 4°C and protect from light.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention or call a poison control center. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Toxicological and Ecological Information

Toxicological Information: While specific LD50 and LC50 data for this compound are not readily available, the GHS classification indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation. Related brominated aromatic amines should be handled as hazardous substances.[4]

Ecological Information: Specific ecotoxicity data for this compound is not available. It is recommended to prevent the release of this chemical into the environment.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This chemical should be treated as hazardous waste.

-

Waste Segregation: Segregate as "Halogenated Organic Waste."[4]

-

Disposal Method: The primary recommended method for disposal is high-temperature incineration by a licensed hazardous waste disposal company.[4] Do not dispose of down the drain or in regular trash.[4]

Experimental Protocol: General Handling in an Organic Synthesis Workflow

The following is a generalized protocol for handling this compound in a typical organic synthesis reaction, such as a cross-coupling reaction. This protocol is based on best practices for handling air-sensitive and hazardous reagents.

Reaction Setup:

-

To an oven-dried Schlenk tube, add this compound and any solid reaction partners (e.g., catalyst, ligand, base).

-

Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add any liquid reagents via syringe.

Reaction and Workup:

-

Heat the reaction mixture to the desired temperature and monitor by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Concentrate the solvent under reduced pressure.

Purification:

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Caption: General laboratory workflow for handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromoquinolin-5-amine. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of an amino group at the 3-position can be a key step in the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1][2]

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that involves the formation of a carbon-nitrogen bond between an aryl halide (in this case, this compound) and an amine in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept in understanding this reaction, is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation by the base, forms a palladium-amido intermediate. The cycle is completed by reductive elimination, which yields the desired N-substituted 3-aminoquinolin-5-amine and regenerates the active palladium(0) catalyst.[1][3]

Data Presentation: Representative Reaction Parameters

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions that can serve as a starting point for the amination of this compound with a generic amine. Optimization is often necessary to achieve the best results for a specific substrate combination.

| Parameter | Component | Typical Conditions | Rationale/Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[1] |

| Ligand | Xantphos, BINAP, DavePhos | 2-10 mol% | Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle and preventing catalyst decomposition. The choice of ligand can significantly impact reaction efficiency.[4][5] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4] |

| Solvent | Toluene, Dioxane | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[1] |

| Temperature | 80-120 °C | - | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.[4] |

| Amine | Primary or Secondary Amine | 1.0-1.5 equivalents | The nature of the amine (steric hindrance, electronics) will influence the optimal reaction conditions. |

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a general methodology for the coupling of an amine with this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Oven-dried Schlenk tube or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

-

The Schlenk tube is sealed with a rubber septum, and the atmosphere is exchanged with an inert gas by evacuating and backfilling with argon or nitrogen three times.

-

Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

-

Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.

-

Add the amine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-aminoquinolin-5-amine.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromoquinolin-5-amine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-arylquinolin-5-amine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Its application to heteroaromatic systems like quinolines is of particular importance in the development of novel therapeutic agents. The resulting 3-arylquinolin-5-amine core is a privileged structure found in compounds with a wide range of biological activities, including potential as kinase inhibitors in oncology. The amino group at the 5-position offers a handle for further functionalization, allowing for the creation of diverse chemical libraries for screening and lead optimization.

Derivatives of the quinoline scaffold have been identified as potent inhibitors of key oncology targets such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. Furthermore, related structures have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in many cancers. The synthesis of these complex molecules often relies on the strategic implementation of palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Reaction Conditions

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the reaction conditions. The presence of the free amine can sometimes interfere with the catalytic cycle, making the choice of catalyst, base, and solvent critical. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of related bromoquinolines and bromoanilines, providing a starting point for the optimization of reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High (General) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | ~65 |

| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos (1.2) | DBU | THF/H₂O (5:1) | 110 | 0.17 | 82 |

| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | DMF | 110 | 24 | Good (General) |

| 5 | 4-Fluorophenylboronic acid | CataCXium A Pd G3 (5) | K₃PO₄ (2.0) | 2-MeTHF | 70 | 16 | High (for bromoanilines) |

Note: The yields mentioned are based on reactions with similar but not identical substrates. Optimization is recommended for this compound.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of this compound. This protocol is based on established procedures for similar substrates and should be optimized for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G4; 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure of the purified 3-arylquinolin-5-amine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Involvement

Quinoline-based compounds are actively being investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis. The 3-arylquinolin-5-amine scaffold may serve as a pharmacophore for targeting kinases within key signaling pathways.

Caption: Potential inhibition of oncogenic signaling pathways by 3-arylquinolin-5-amine derivatives.

Application Notes and Protocols: Leveraging 3-Bromoquinolin-5-amine for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Bromoquinolin-5-amine as a versatile building block in the discovery and development of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 3-position and the amino group at the 5-position offers synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. While direct examples of kinase inhibitors synthesized from this compound are limited in publicly available literature, the protocols and strategies outlined below are based on well-established methodologies for structurally analogous compounds and provide a robust framework for initiating drug discovery programs based on this scaffold.

Introduction to this compound in Kinase Inhibitor Design

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.

This compound serves as an excellent starting material for creating libraries of potential kinase inhibitors. The bromine atom at the C-3 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. These modifications can be tailored to interact with specific residues within the ATP-binding pocket of target kinases. The amino group at the C-5 position can be functionalized to modulate solubility, introduce additional interaction points, or attach linkers for targeted drug delivery.

Synthetic Strategies for Kinase Inhibitor Scaffolds

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer a high degree of functional group tolerance and are widely used in the pharmaceutical industry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester. This reaction is ideal for introducing aryl or heteroaryl moieties at the 3-position of the quinoline ring, which can mimic the adenine region of ATP and form key interactions within the kinase active site.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various anilines and other amines at the 3-position. This is a common strategy for synthesizing inhibitors that target the hinge region of the kinase through hydrogen bonding interactions.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Script for Suzuki Coupling Workflow:

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 3-chloroaniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (1.5 mmol) to a Schlenk tube.

-

Add this compound (1.0 mmol) and the aniline (1.2 mmol).

-

Add the anhydrous solvent (e.g., 5 mL of Toluene).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

DOT Script for Buchwald-Hartwig Amination Workflow:

Biological Evaluation

Once novel compounds are synthesized, their biological activity must be assessed. A crucial step is to determine their inhibitory potency against a panel of kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, HER2, VEGFR2)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Synthesized compounds dissolved in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In the wells of the plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted test compounds to the wells. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Target Kinases and Signaling Pathways

Derivatives of quinoline and related heterocycles have shown activity against a range of kinases, particularly those in the ErbB family of receptor tyrosine kinases, which includes EGFR (HER1) and HER2. These kinases are key drivers in many cancers.

DOT Script for Simplified EGFR/HER2 Signaling Pathway:

Quantitative Data Summary

| Compound Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference Compound |

| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivative | EGFR (WT) | 0.5 | Afatinib |

| EGFR (T790M/L858R) | 1.2 | Osimertinib | |

| HER2 | 3.1 | Lapatinib | |

| HER4 | 2.5 | - | |

| 4-(3-bromophenylamino)-6,7-dimethoxyquinazoline | EGFR | 0.029 | Erlotinib |

| 4-Anilinoquinazoline derivative | EGFR | 1 | Vandetanib |

| VEGFR2 | 11 | Vandetanib |

Note: The data in this table is for illustrative purposes and is derived from literature on related compounds, not directly from this compound derivatives.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its chemical functionality allows for extensive exploration of the chemical space around the quinoline core through robust and well-established synthetic methodologies. The protocols and conceptual framework provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the development of new chemical entities targeting kinases of therapeutic interest. The provided workflows and signaling pathway diagrams offer a clear visual guide for the experimental and conceptual processes involved in this area of research.

Experimental protocol for the synthesis of 3-Bromoquinolin-5-amine derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 3-Bromoquinolin-5-amine and its derivatives. The described synthetic pathway offers a robust and versatile route to obtaining these valuable compounds, which are of significant interest in medicinal chemistry and drug discovery due to the privileged quinoline scaffold. This protocol details a two-step synthesis of the core molecule, this compound, followed by a general procedure for the synthesis of its derivatives.

Overall Synthetic Workflow

The synthesis commences with the commercially available 5-bromoquinoline. A regioselective C-H iodination at the 3-position affords the key intermediate, 5-bromo-3-iodoquinoline. Subsequent palladium-catalyzed Buchwald-Hartwig amination introduces the primary amine at the 5-position to yield the target molecule, this compound. Derivatives can then be synthesized through functionalization of the 5-amino group.

Caption: Synthetic workflow for this compound and its derivatives.

Part 1: Synthesis of this compound

This section details the experimental procedures for the two-step synthesis of the core intermediate, this compound.

Step 1: Synthesis of 5-Bromo-3-iodoquinoline

This procedure outlines the regioselective iodination of 5-bromoquinoline at the C3-position using potassium iodide and (diacetoxyiodo)benzene (PIDA).[1]

Experimental Protocol:

-

To a solution of 5-bromoquinoline (1.0 equiv) in methanol, add potassium iodide (2.0 equiv).

-

Stir the mixture at room temperature.

-

In a separate flask, dissolve (diacetoxyiodo)benzene (PIDA) (2.0 equiv) in methanol.

-

Add the PIDA solution dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-3-iodoquinoline.

| Reagent/Parameter | Molar Ratio/Value |

| 5-Bromoquinoline | 1.0 equiv |

| Potassium Iodide (KI) | 2.0 equiv |

| (Diacetoxyiodo)benzene (PIDA) | 2.0 equiv |

| Solvent | Methanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Typical Yield | Not explicitly reported for this substrate, but similar reactions yield 80-95% |

Table 1: Reagents and conditions for the synthesis of 5-bromo-3-iodoquinoline.

Step 2: Synthesis of this compound

This step involves a palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-3-iodoquinoline to introduce the primary amine. A common challenge in this reaction is the use of gaseous ammonia. To circumvent this, an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be employed, followed by hydrolysis.[2][3]

Experimental Protocol:

-

In an oven-dried Schlenk tube, combine 5-bromo-3-iodoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

-

Add a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Add the ammonia surrogate (e.g., benzophenone imine, 1.2 equiv).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-